molecular formula C20H23N5O2 B2649037 N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291848-51-5

N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2649037
CAS No.: 1291848-51-5
M. Wt: 365.437
InChI Key: NPXPGVQZZJLXIA-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-ethoxybenzyl group at the 1-position and a 4-ethylphenylamino group at the 5-position. This scaffold is structurally analogous to compounds investigated for diverse biological activities, including anticancer, antimicrobial, and agrochemical applications .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-5-(4-ethylanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-3-14-9-11-16(12-10-14)22-19-18(23-25-24-19)20(26)21-13-15-7-5-6-8-17(15)27-4-2/h5-12,18-19,22-25H,3-4,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAZWLMIEKAXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C21H24N6O3\text{C}_{21}\text{H}_{24}\text{N}_6\text{O}_3

This structure includes a triazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study synthesized a library of 1,2,3-triazole derivatives and evaluated their anticancer potential. Some derivatives showed notable antiproliferative activity with IC50 values in the micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Table 1: Antiproliferative Activity of Triazole Derivatives

Compound IDCell LineIC50 (μM)Reference
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 9HepG21.4
Compound 5iH4606.06

The mechanism of action for these compounds often involves the inhibition of key enzymes such as thymidylate synthase or aromatase, which are critical for DNA synthesis and cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have also shown promising antimicrobial activity. For example, certain synthesized compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as broad-spectrum antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Triazole Compounds

Compound IDTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18

Case Study 1: Anticancer Efficacy

A study focused on a series of triazole hybrids revealed that compound 5i significantly induced apoptosis in lung cancer cells through reactive oxygen species (ROS) production and increased expression of apoptosis markers like LC3 and γ-H2AX . This highlights the potential for developing these compounds as therapeutic agents specifically targeting lung cancer.

Case Study 2: Antimicrobial Potential

In another investigation, a set of triazole derivatives was tested against common pathogenic bacteria. The results indicated that several compounds exhibited substantial antibacterial activity, suggesting their utility in treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

Triazoles are recognized for their broad spectrum of biological activities. The compound has been investigated for several therapeutic properties:

1.1 Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the 1,2,3-triazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has been evaluated for its efficacy against breast cancer cells, demonstrating promising results in inhibiting tumor growth .

1.2 Antimicrobial Properties
Triazole compounds are also noted for their antimicrobial activities. This specific derivative has shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of cellular processes in pathogens, making triazoles valuable in combating infections .

1.3 Antiviral Effects
The antiviral potential of triazoles is another area of interest. Some studies have explored the ability of triazole derivatives to inhibit viral replication and enhance host immune responses. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be inadequate .

Agricultural Applications

Triazoles have found applications in agriculture as fungicides due to their ability to inhibit fungal growth. The compound this compound could potentially be utilized as a novel agricultural fungicide, offering a new mode of action against resistant fungal strains .

Materials Science

The unique chemical structure of triazoles allows them to be incorporated into various materials used in electronics and coatings. Research suggests that triazole derivatives can enhance the properties of polymers and other materials by improving thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells showed a significant reduction in cell viability compared to control groups. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this triazole derivative exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study highlighted its potential as an alternative treatment option for resistant bacterial infections .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancerEffective against breast cancer cell lines
AntimicrobialActive against MRSA and other resistant strains
AntiviralPotential to inhibit viral replication
AgriculturalFungicidePossible new agent against resistant fungal strains
Materials SciencePolymer enhancementImproves thermal stability and mechanical properties

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structural analogs differ primarily in substituent groups on the triazole core and aryl moieties, which influence electronic, steric, and solubility properties. Key comparisons include:

Table 1: Substituent Variations and Key Features
Compound Name R1 (1-position) R2 (5-position) Key Structural Features Reference
N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (Target) 2-ethoxybenzyl 4-ethylphenylamino Moderate lipophilicity; ethoxy group enhances steric bulk.
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-methoxyphenyl 4-ethoxyphenyl Methoxy substitution reduces steric hindrance compared to ethoxy.
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 4-acetylphenylamino Acetyl group (electron-withdrawing) may reduce electron density at the triazole core.
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide 4-chlorophenyl 2-aminoethyl Chlorine enhances electronegativity; aminoethyl improves aqueous solubility.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide 2-ethoxyphenyl 4-(5-methyltriazol-1-yl) Triazole-triazole linkage may enable π-π stacking or metal coordination.
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide 3-chloro-4-fluorobenzyl 3-chlorophenylamino Halogen substituents enhance binding via halogen bonds; increased molecular weight.

Key Observations :

  • Ethoxy vs.
  • Electron-Withdrawing Groups : Acetyl or halogen substituents (e.g., Cl, F) modulate electron density, influencing reactivity and intermolecular interactions .
  • Solubility Modifiers: Aminoethyl or hydroxyethyl groups (e.g., ) enhance aqueous solubility, critical for bioavailability .

Physicochemical Properties

While direct data for the target compound are unavailable, analogs exhibit:

  • High Melting Points : Triazole carboxamides with aryl substituents often decompose above 250°C, indicating thermal stability .
  • Lipophilicity : Ethoxy and ethyl groups (logP ~3–4) likely confer moderate lipophilicity, balancing membrane permeability and solubility.
  • Solubility: Polar carboxamide and amino groups improve solubility in DMSO or aqueous buffers (e.g., ).

Q & A

Q. Methodology :

  • Multi-step condensation : Begin with condensation of 2-ethoxyphenylmethylamine and 4-ethylphenyl isocyanide to form an intermediate carboximidoyl chloride. React this with sodium azide to cyclize the triazole ring, as seen in analogous triazole syntheses .
  • Design of Experiments (DOE) : Apply fractional factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Use response surface methodology to identify critical interactions between variables, reducing trial-and-error approaches .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol-water mixtures to enhance purity.

How can researchers address low aqueous solubility during in vitro bioactivity testing?

Q. Methodology :

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound solubility without cytotoxicity. Validate solubility via dynamic light scattering (DLS) .
  • Structural derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the ethoxyphenyl or ethylphenyl moieties while preserving bioactivity. Assess solubility changes using shake-flask methods .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability. Characterize particle size via TEM and monitor release kinetics .

What computational approaches are suitable for predicting binding affinity with target enzymes?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole core and enzyme active sites. Focus on hydrogen bonding with the carboxamide group and π-π stacking with aromatic substituents .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM/GBSA .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and electronegativity of substituents .

How should contradictory cytotoxicity results across cell lines be systematically analyzed?

Q. Methodology :

  • Meta-analysis : Aggregate data from multiple assays (e.g., MTT, ATP-lite) and apply hierarchical clustering to identify cell-line-specific sensitivity patterns .
  • Orthogonal validation : Confirm results using apoptosis assays (Annexin V/PI staining) and genomic profiling (RNA-seq) to rule out assay-specific artifacts .
  • Mechanistic studies : Investigate differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (CYP450 isoforms) across cell lines via qPCR .

What spectroscopic techniques are critical for characterizing structural integrity post-synthesis?

Q. Methodology :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxyphenyl methyl protons at δ 3.8–4.2 ppm, triazole carboxamide carbonyl at δ 165–170 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to confirm molecular ion ([M+H]+^+) and detect impurities (<0.5% area) .
  • FT-IR : Validate triazole ring formation via N-H stretching (3200–3400 cm1^{-1}) and C=O vibrations (1680–1700 cm1^{-1}) .

What methodologies enable exploration of SAR for modifying substituents?

Q. Methodology :

  • Systematic substitution : Synthesize analogs with halogens, alkyl chains, or heterocycles at the ethoxyphenyl/ethylphenyl positions. Test bioactivity in enzyme inhibition assays (IC50_{50}) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models. Prioritize modifications with high coefficients (e.g., para-ethyl for lipophilicity) .
  • Crystallography : Resolve X-ray structures of ligand-enzyme complexes to guide rational design of substituents for steric complementarity .

What are key considerations for designing stability studies under varied pH/temperature?

Q. Methodology :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Monitor degradation via HPLC at 0, 7, 14 days .
  • Arrhenius modeling : Predict shelf-life by measuring degradation rates at 25°C, 40°C, and 60°C. Calculate activation energy (Ea_a) to extrapolate stability at room temperature .

How can quantum chemistry studies elucidate triazole ring formation mechanisms?

Q. Methodology :

  • Transition state analysis : Use Gaussian 16 with M06-2X/6-31G(d) to map energy profiles for azide-alkyne cycloaddition. Identify rate-limiting steps (e.g., nitrene intermediate formation) .
  • Solvent effects : Compare reaction pathways in polar (DMF) vs. nonpolar (toluene) solvents using SMD implicit solvation models. Correlate with experimental yields .

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